4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid
Description
Properties
IUPAC Name |
4-(4-methylphenyl)-4-oxo-2-(thiophen-2-ylmethylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-11-4-6-12(7-5-11)15(18)9-14(16(19)20)17-10-13-3-2-8-21-13/h2-8,14,17H,9-10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACRJFSRZTUOJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C(=O)O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thienylmethyl intermediate: This step involves the reaction of thiophene with a suitable alkylating agent to form the thienylmethyl group.
Coupling with a methylphenyl group: The thienylmethyl intermediate is then coupled with a methylphenyl group through a suitable coupling reaction, such as Suzuki-Miyaura coupling.
Formation of the butanoic acid backbone:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Substituent Effects on Physicochemical Properties
- Aromatic Ring Modifications: Electron-Donating Groups (e.g., 4-Methylphenyl): Enhance stability and lipophilicity compared to electron-withdrawing groups like bromo () or dichloro (). Methyl groups may improve membrane permeability. Bromo vs. Methyl: Bromine’s bulkiness and electronegativity increase molecular weight (368.25 vs. Cyclohexylphenyl (): Introduces a bulky, aliphatic group, significantly increasing molecular weight (369.47) and hydrophobicity, which could influence bioavailability.
- Heterocyclic Amino Groups: 2-Thienylmethyl (Target Compound): The sulfur atom in thiophene contributes to π-π stacking and hydrogen bonding, distinct from phenyl or pyridinyl groups ().
Biological Activity
4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid is CHNOS, with a molecular weight of approximately 303.38 g/mol. The compound features a complex structure that includes:
- A butanoic acid moiety
- A ketone group
- An amino group attached to a thienylmethyl substituent
This structural complexity is believed to enhance its lipophilicity and interaction with biological targets, making it a candidate for therapeutic applications.
Anti-inflammatory Properties
Research indicates that 4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid exhibits anti-inflammatory activity . Studies have shown that it may inhibit the secretion of pro-inflammatory cytokines, contributing to its potential as a therapeutic agent in conditions characterized by inflammation.
The mechanism underlying the biological activity of this compound involves its interaction with specific enzymes and receptors. It may act by:
- Inhibiting the activity of certain enzymes involved in inflammatory pathways.
- Modulating receptor activity related to pain and inflammation.
Further studies are required to elucidate the precise molecular pathways affected by this compound.
Case Studies and Experimental Data
- In Vitro Studies : In vitro assays have demonstrated that 4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid can significantly reduce the levels of inflammatory markers in cultured cells. For example, at concentrations around 50 μM, it showed a marked decrease in cytokine production compared to control groups .
- Comparative Analysis : A comparative study with structurally similar compounds revealed that while some derivatives exhibited limited biological activity, 4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid displayed enhanced efficacy due to the presence of the thienylmethyl group.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid | Contains ketone and carboxylic acid functionalities | Notable anti-inflammatory potential |
| 4-(4-Methylphenyl)-4-oxobutyric acid | Lacks thienylmethyl group | Limited anti-inflammatory effects |
| N-(2-Thienylmethyl)-4-methylbenzamide | Similar thienylmethyl moiety | Variable activity based on amide formation |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the thienylmethyl intermediate through alkylation.
- Coupling with a methylphenyl group via methods such as Suzuki-Miyaura coupling.
- Construction of the butanoic acid backbone.
The ability to modify this compound into various derivatives opens avenues for enhancing its biological activity and specificity.
Q & A
Basic: What are the optimized synthetic routes for 4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis typically involves multi-step reactions starting from precursors like methyl 4-oxo-4-(thiophen-2-yl)butanoate (). Key steps include:
- Acylation : Reacting the thiophene derivative with 4-methylphenyl groups under anhydrous conditions.
- Amine coupling : Introducing the thienylmethylamino moiety via nucleophilic substitution, using bases like triethylamine to deprotonate intermediates ().
- Hydrolysis : Converting esters to the free carboxylic acid using acidic or basic aqueous conditions ().
Optimization Tips : - Use chromatography (HPLC, TLC) for intermediate purification to minimize side products .
- Monitor reaction progress via spectroscopic techniques (e.g., NMR for amine coupling efficiency).
Intermediate: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the thienylmethylamino group and 4-methylphenyl substitution ().
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- HPLC : Assesses purity (>95% recommended for biological assays) using reverse-phase columns and UV detection ().
- IR Spectroscopy : Identifies key functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for the oxo group) .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities of analogs?
Methodological Answer:
Contradictions often arise from subtle structural differences. For example:
- Substituent Effects : Compare analogs with fluorinated phenyl rings (enhanced pharmacokinetics) versus methoxymethyl groups (altered reactivity) ().
- Assay Design : Standardize in vitro assays (e.g., enzyme inhibition IC₅₀) to isolate variables like solubility or cell permeability.
- Data Normalization : Express activity relative to control compounds with known mechanisms (e.g., coumarin derivatives in ) .
Advanced: How can researchers address discrepancies in reported enzymatic inhibition data for this compound?
Methodological Answer:
Discrepancies may stem from assay conditions or target specificity. Mitigation strategies include:
- Kinetic Studies : Perform time-dependent assays to distinguish competitive vs. non-competitive inhibition.
- Crystallography : Resolve binding modes with target enzymes (e.g., chromen-derived compounds in ).
- Control Experiments : Use isoform-specific enzyme inhibitors to rule off-target effects .
Intermediate: What methodologies are recommended for studying this compound’s pharmacokinetics (ADME)?
Methodological Answer:
- Absorption : Use Caco-2 cell monolayers to predict intestinal permeability.
- Metabolism : Incubate with liver microsomes (human/rodent) to identify cytochrome P450-mediated oxidation.
- Excretion : Radiolabel the compound and track urinary/fecal elimination in preclinical models ().
- LC-MS/MS : Quantify plasma concentrations for bioavailability calculations .
Advanced: How can computational modeling guide the prediction of biological targets for this compound?
Methodological Answer:
- Molecular Docking : Screen against protein databases (e.g., PDB) to prioritize targets like kinases or GPCRs.
- MD Simulations : Assess binding stability over 100+ ns trajectories.
- QSAR Models : Corlate substituent electronegativity or steric bulk with activity (e.g., fluorine in enhances target affinity) .
Intermediate: What strategies ensure high purity during large-scale synthesis for in vivo studies?
Methodological Answer:
- Recrystallization : Use solvent mixtures (e.g., ethanol/water) to remove polar impurities.
- Flash Chromatography : Optimize mobile phase (e.g., hexane/ethyl acetate gradients) for baseline separation.
- In-Process Controls (IPC) : Monitor critical steps (e.g., amine coupling) via TLC to abort failed batches early .
Advanced: How can researchers design derivatives to improve metabolic stability without compromising activity?
Methodological Answer:
- Bioisosteric Replacement : Substitute the oxo group with a trifluoromethylketone (protease resistance).
- Prodrug Strategies : Mask the carboxylic acid as an ester to enhance oral absorption ().
- Deuterium Labeling : Replace labile hydrogens (e.g., α to carbonyl) to slow CYP450 metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
